molecular formula C10H15ClO6S B8622015 2-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}ethyl prop-2-enoate CAS No. 85888-76-2

2-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}ethyl prop-2-enoate

Cat. No. B8622015
CAS RN: 85888-76-2
M. Wt: 298.74 g/mol
InChI Key: KXSNTZCQKNKBOW-UHFFFAOYSA-N
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Description

2-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}ethyl prop-2-enoate is a useful research compound. Its molecular formula is C10H15ClO6S and its molecular weight is 298.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}ethyl prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}ethyl prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85888-76-2

Product Name

2-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}ethyl prop-2-enoate

Molecular Formula

C10H15ClO6S

Molecular Weight

298.74 g/mol

IUPAC Name

2-prop-2-enoyloxyethyl 3-(2-chloroethylsulfonyl)propanoate

InChI

InChI=1S/C10H15ClO6S/c1-2-9(12)16-5-6-17-10(13)3-7-18(14,15)8-4-11/h2H,1,3-8H2

InChI Key

KXSNTZCQKNKBOW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)CCS(=O)(=O)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a mixture of 600 ml. of tetrahydrofuran, 45.8 g. of hydroxyethyl acrylate, and 72 g. of 3-(2-chloroethylsulfonyl)propionyl chloride placed in a reaction vessel chilled with ice-water to maintain the temperature below 5° C., a solution of 31.2 g. of pyridine in 100 ml. of tetrahydrofuran was poured dropwise for 1.75 hours. The resulting mixture was stirred at room temperature for 2 hours, and poured into 2.5 l. of ice-water. The aqueous mixture was then extracted with 4 portions of 300 ml. of chloroform. The organic extract was dried over sodium sulfate, and concentrated to give 87 g. of 2-[3-(2-chloroethylsulfonyl)propionyloxy]ethyl acrylate (yield 88%).
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Synthesis routes and methods II

Procedure details

A mixture of 600 ml of tetrahydrofuran, 46.8 g of hydroxyethyl acrylate, and 72 g of 3-(2-chloroethylsulfonyl)propionic acid chloride was placed in a reactor, and while maintaining the temperature at 5° C. or lower by cooling by ice water, a solution containing 31.2 g of pyridine dissolved in 100 ml of tetrahydrofuran was added dropwise thereto over a period of 1.75 hours. The resulting mixture was further stirred for 2 hours at room temperature. At the end of the time, the reaction mixture was poured into 2.5 liters of ice water, and extraction was performed four times with 300 ml of chloroform. The organic layer thus-extracted was dried over sodium sulfate and concentrated to provide 87 g of 2-[3-(chloroethylsulfonyl)propionyloxy]ethyl acrylate which was a liquid at room temperature (decomposed during distillation). Yield was 88%.
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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31.2 g
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reactant
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ice water
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2.5 L
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reactant
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300 mL
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100 mL
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46.8 g
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72 g
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600 mL
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solvent
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Synthesis routes and methods III

Procedure details

600 ml of tetrahydrofuran, 45.8 g of hydroxyethyl acrylate and 72 g of 3-(2-chloroethylsulfonyl)propionic acid chloride were put into a reaction vessel. A solution containing 31.2 g of pyridine dissolved in 100 ml of tetrahydrofuran was added to the mixture dropwise over a period of 1.75 hours at a temperature below 5° C. under cooling with ice water. Then the mixture was stirred for 2 hours at room temperature and the reaction mixture was poured into 2.5 liter of ice water. The mixture was extracted four times with each of 300 ml of chloroform. The organic solvent layer was dried with sodium sulfate and concentrated to obtain 87 g of 2-[3-(chloroethylsulfonyl)propioyloxy]ethyl acrylate (yield: 88%).
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31.2 g
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reactant
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ice water
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0 (± 1) mol
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reactant
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Name
ice water
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2.5 L
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100 mL
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45.8 g
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reactant
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72 g
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reactant
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600 mL
Type
solvent
Reaction Step Five

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